Boc-2,6-Dichloro-D-Phenylalanine
Description
Boc-2,6-Dichloro-D-Phenylalanine is a protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₄H₁₇Cl₂NO₄, with an average mass of 334.193 g/mol and a monoisotopic mass of 333.053463 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and two chlorine atoms at the 2 and 6 positions of the phenyl ring. The stereocenter adopts the D-configuration (specified as "(2R)" in IUPAC nomenclature), which is critical for maintaining chirality in peptide chains . Key identifiers include CAS No. 261380-30-7, MDL No. MFCD07372024, and ChemSpider ID 28539801 .
The Boc group enhances solubility in organic solvents and enables orthogonal deprotection strategies, making this compound a staple in solid-phase peptide synthesis (SPPS) .
Properties
Molecular Weight |
334.2 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
* Molecular formula inferred from abbreviation "Cbz-D-Phe(2,5-Cl₂)-OH" in .
Key Observations:
- The Boc derivative has a lower molecular weight (334.19 vs. 368.28 g/mol), which may improve solubility in non-polar solvents.
- The Cbz group introduces a benzyl moiety, increasing hydrophobicity and altering cleavage requirements.
Protecting Group Stability and Cleavage Conditions
The choice of protecting group significantly impacts synthetic workflows:
- Boc Group : Removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA), making it ideal for SPPS where orthogonal protection is required .
- Cbz Group: Requires hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH) for cleavage, which can limit compatibility with reducible functional groups (e.g., disulfide bonds) .
Stability:
- Boc is stable under basic conditions but labile in acids.
- Cbz is stable under acidic conditions but sensitive to hydrogenation.
This compound
Cbz-2,6-Dichloro-D-Phenylalanine
- Applied in peptide library construction and biological screening tools .
- Cited in studies on immune responses (e.g., rheumatoid arthritis models) and erythrocyte deformability in diabetes .
Research Findings:
- Boc derivatives dominate modern SPPS due to their compatibility with automated synthesizers.
- Cbz remains relevant in niche applications, such as synthesizing peptides with acid-sensitive modifications .
Preparation Methods
General Boc Protection Method for D-Phenylalanine Derivatives
The most common and established method for preparing Boc-protected amino acids, including Boc-D-phenylalanine and its derivatives, involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst or base under mild conditions. This method is well-documented and adaptable to substituted phenylalanines such as 2,6-dichloro derivatives.
- Reagents: 2,6-Dichloro-D-phenylalanine (1 mmol), di-tert-butyl dicarbonate (2.5–3 mmol), guanidine hydrochloride (15 mol%) as catalyst, ethanol as solvent.
- Conditions: Stirring at 35–40°C for approximately 6.5 hours.
- Work-up: Evaporation of ethanol under vacuum, washing of residue with water and hexane or petroleum ether to remove impurities.
- Purification: Recrystallization if necessary to obtain pure Boc-protected amino acid.
This procedure yields Boc-2,6-Dichloro-D-Phenylalanine with high efficiency (up to 93% yield reported for Boc-D-phenylalanine) and purity suitable for peptide synthesis applications.
| Parameter | Details |
|---|---|
| Starting material | 2,6-Dichloro-D-phenylalanine (1 mmol) |
| Protecting reagent | Di-tert-butyl dicarbonate (2.5–3 mmol) |
| Catalyst | Guanidine hydrochloride (15 mol%) |
| Solvent | Ethanol (1 mL) |
| Temperature | 35–40°C |
| Reaction time | ~6.5 hours |
| Work-up | Vacuum evaporation, water and hexane wash |
| Yield | Up to 93% (for Boc-D-phenylalanine) |
Mechanistic Insights and Reaction Optimization
The Boc protection proceeds via nucleophilic attack of the amino group on the electrophilic Boc2O, facilitated by guanidine hydrochloride, which acts as a mild base and catalyst to enhance reaction rate and selectivity. The mild temperature preserves the stereochemical integrity of the D-configuration and prevents side reactions such as racemization or over-protection.
The use of ethanol as a solvent ensures good solubility of reactants and easy removal post-reaction. The washing steps remove residual guanidine salts and unreacted Boc2O, yielding a product that is nearly pure before recrystallization.
Alternative Methods and Advanced Synthetic Routes
While the classical Boc protection method is widely used, recent advances in amino acid functionalization suggest alternative approaches for preparing Boc-protected halogenated phenylalanines:
C–H Functionalization: Transition metal-catalyzed C–H borylation followed by cross-coupling reactions can introduce halogen substituents on phenylalanine derivatives prior to Boc protection. This approach allows for regioselective functionalization and diversification of the aromatic ring.
Mixed Anhydride and Diazoketone Methods: For more complex derivatives, Boc-protected amino acids can be activated via mixed anhydride formation (e.g., with ethyl chloroformate) and converted to diazoketones, which undergo Wolff rearrangement to yield modified amino acid derivatives. These methods are more specialized and used for specific synthetic targets rather than routine Boc protection.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Classical Boc Protection | Boc2O, guanidine hydrochloride, EtOH, 35–40°C | ~90–93 | Mild, high-yield, preserves stereochemistry |
| C–H Borylation + Cross-Coupling | Iridium catalyst, B2Pin2, Suzuki coupling | Variable | For aromatic substitution prior to Boc protection |
| Mixed Anhydride + Wolff Rearrangement | Ethyl chloroformate, diazomethane, Ag catalyst | Specialized | For complex modifications, less common |
Q & A
Basic Research Questions
Q. How can Boc-2,6-Dichloro-D-Phenylalanine be synthesized with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves sequential protection and functionalization steps. First, the Boc (tert-butoxycarbonyl) group is introduced to protect the amino group of D-phenylalanine derivatives. Chlorination at the 2,6-positions is achieved using selective electrophilic substitution or halogenation reagents (e.g., Cl₂ or SOCl₂ under controlled conditions). Purification via preparative HPLC or recrystallization ensures enantiomeric purity. Critical parameters include reaction temperature, solvent choice (e.g., dichloromethane or DMF), and monitoring via TLC or NMR to confirm intermediate formation .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) resolves impurities and confirms retention time consistency .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides molecular weight verification and isotopic pattern matching for chlorine atoms .
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identifies characteristic peaks for Boc-protected amines, aromatic protons, and chlorine-induced deshielding effects .
Q. How does this compound behave under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 3–10) at 25°C and 40°C for 24–72 hours. Samples are analyzed via HPLC to monitor degradation products. Chlorinated aromatic rings generally confer stability, but Boc groups may hydrolyze under strongly acidic or basic conditions. For long-term storage, lyophilization and storage at -20°C in inert atmospheres are recommended .
Advanced Research Questions
Q. How can this compound be used in structure-activity relationship (SAR) studies for protease inhibitors?
- Methodological Answer : Incorporate the compound into peptide backbones via solid-phase synthesis. Assess inhibitory activity against target proteases (e.g., HIV-1 protease) using fluorogenic substrates. Compare IC₅₀ values with non-chlorinated or ortho/meta-chlorinated analogs to evaluate steric and electronic effects of 2,6-dichloro substitution. Molecular docking simulations (e.g., AutoDock Vina) can predict binding interactions and guide rational design .
Q. What crystallographic data or computational models exist for this compound to support conformational analysis?
- Methodological Answer : X-ray crystallography of single crystals (grown via vapor diffusion in ethanol/water) reveals dihedral angles and steric hindrance from chlorine atoms. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) optimize geometry and predict electrostatic potential surfaces. Compare experimental and computational data to validate models for chiral center stability and intermolecular interactions .
Q. How should researchers address contradictory data in biological assays involving this compound?
- Methodological Answer :
- Troubleshooting : Verify compound integrity (via HPLC/MS) and assay conditions (e.g., buffer ionic strength, co-solvents).
- Statistical Analysis : Use ANOVA or Student’s t-test to assess reproducibility across replicates. For outlier results, apply Grubbs’ test or robust regression models.
- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities, bypassing enzymatic activity ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
